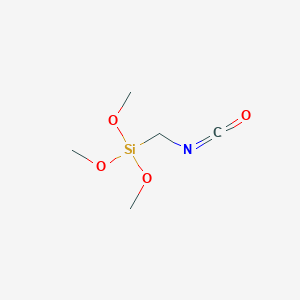![molecular formula C13H18N4S B1603915 N-メチル-(1-チエノ[3,2-d]ピリミジン-4-イルピペリジン-4-イル)メチルアミン CAS No. 921939-04-0](/img/structure/B1603915.png)
N-メチル-(1-チエノ[3,2-d]ピリミジン-4-イルピペリジン-4-イル)メチルアミン
説明
“N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine” is a chemical compound with the CAS Number: 921939-04-0. Its molecular weight is 262.38 and its molecular formula is C13H18N4S . The IUPAC name for this compound is N-methyl (1-thieno [3,2-d]pyrimidin-4-yl-4-piperidinyl)methanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N4S/c1-14-8-10-2-5-17 (6-3-10)13-12-11 (4-7-18-12)15-9-16-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.科学的研究の応用
私は、「N-メチル-(1-チエノ[3,2-d]ピリミジン-4-イルピペリジン-4-イル)メチルアミン」の科学研究における応用に関する情報を収集するために、いくつかの検索を行いました。しかし、オンラインで利用可能なリソースでは、この化合物の6〜8種類のユニークな用途に関する包括的な分析は提供されていません。
この化合物は、サンタクルスバイオテクノロジーなどのサプライヤーから入手できることから、プロテオミクス研究で使用される特殊な製品です およびシグマアルドリッチ 。残念ながら、医学、生化学、薬理学などの特定の分野における詳細な応用は、パブリックドメインでは容易に入手できません。
作用機序
Target of Action
A related compound with a similar structure was identified as a jak1 selective inhibitor . JAK1 is a member of the Janus kinase family, which plays a crucial role in signal transduction for various cytokines and growth factors.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein (potentially jak1) and inhibit its activity . This inhibition could lead to changes in the downstream signaling pathways.
生化学分析
Biochemical Properties
N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as cytochrome bd . The interaction between N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine and these enzymes can lead to significant changes in cellular respiration and energy production.
Cellular Effects
The effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine on cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK pathway, which is crucial for cell growth and differentiation . Additionally, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can alter gene expression patterns, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, its interaction with cytochrome bd leads to the inhibition of this enzyme, affecting the electron transport chain and reducing ATP production . Additionally, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can change over time. This compound is relatively stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression.
Dosage Effects in Animal Models
The effects of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing harm.
Metabolic Pathways
N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular respiration and energy production. For instance, its inhibition of cytochrome bd affects the electron transport chain, leading to changes in metabolic flux and ATP levels . Additionally, this compound can influence the synthesis and degradation of other metabolites, further impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine is critical for its activity and function. This compound is often found in the mitochondria, where it interacts with components of the electron transport chain . Additionally, it may be localized to other organelles, such as the nucleus, where it can influence gene expression and other regulatory processes. Targeting signals and post-translational modifications play a role in directing N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine to these specific compartments.
特性
IUPAC Name |
N-methyl-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-14-8-10-2-5-17(6-3-10)13-12-11(4-7-18-12)15-9-16-13/h4,7,9-10,14H,2-3,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLUKYARQVQMCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C2=NC=NC3=C2SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640417 | |
| Record name | N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921939-04-0 | |
| Record name | N-Methyl-1-[1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B1603832.png)










![1H-Pyrazolo[4,3-B]pyridin-5-OL](/img/structure/B1603852.png)

